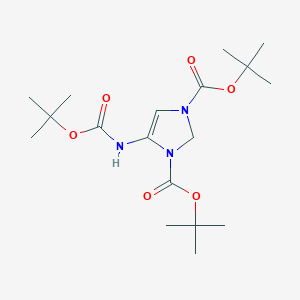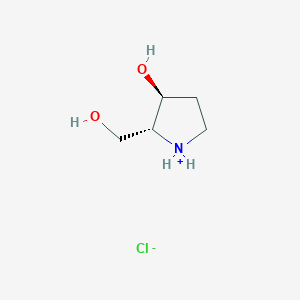
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is a compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using di-tert-butyl dicarbonate and amines under controlled conditions. The process may include steps such as distillation and purification to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate undergoes several types of reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions.
Deprotection Reactions: Removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid
Common Reagents and Conditions
Substitution: Reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Deprotection: Conditions typically involve heating the compound with acids at specific temperatures to achieve deprotection
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for amines, it is crucial in multi-step synthesis processes
Peptide Synthesis: Used in solid-phase peptide synthesis to protect amino groups.
Pharmaceutical Research: Employed in the synthesis of various pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism by which DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the amine to be released and participate in subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used for similar protecting group purposes.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
DI-Tert-butyl 4-(tert-butoxycarbonylamino)-1H-imidazole-1,3(2H)-dicarboxylate is unique due to its dual tert-butyl and tert-butoxycarbonyl groups, which provide enhanced stability and steric hindrance compared to other protecting groups. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
Propiedades
IUPAC Name |
ditert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-imidazole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O6/c1-16(2,3)25-13(22)19-12-10-20(14(23)26-17(4,5)6)11-21(12)15(24)27-18(7,8)9/h10H,11H2,1-9H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMIDROKYJXEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(CN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8063435.png)



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aS,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8063461.png)



![(5Z)-5-[(4-methoxy-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B8063503.png)


